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An In-depth Technical Guide to the Discovery and Development of TNO155, a SHP2 Inhibitor

Executive Summary
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a critical signaling node and a key regulator of the RAS-MAPK pathway.[1] Its

role as a positive regulator of oncogenic signaling downstream of receptor tyrosine kinases

(RTKs) has established it as a compelling target in oncology.[2][3] TNO155 is a first-in-class,

potent, and selective allosteric inhibitor of SHP2 developed by Novartis.[4][5] This document

provides a comprehensive technical overview of the discovery, mechanism of action, preclinical

data, and clinical development of TNO155, intended for researchers, scientists, and drug

development professionals.

Discovery and Optimization
The development of TNO155 originated from a comprehensive program focused on identifying

allosteric inhibitors of SHP2, a strategy pursued to overcome the challenges of targeting the

highly conserved catalytic domain of protein tyrosine phosphatases.[3][6] Researchers at

Novartis identified and optimized a pyrazine-based chemical scaffold through structure and

property-based drug design.[4][5] This process focused on enhancing protein-ligand

interactions, achieving potent cellular inhibition, and refining physicochemical and

pharmaceutical properties to ensure oral bioavailability and suitability for combination

therapies.[4][7] This effort culminated in the identification of TNO155, which binds to a tunnel-

like allosteric site on SHP2, locking the enzyme in an inactive conformation.[6][8]
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Mechanism of Action
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal

transduction downstream of various growth factor receptors.[4][9] Upon activation of RTKs,

SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates,

ultimately leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[9]

SHP2 is also involved in modulating the PI3K-AKT and JAK-STAT pathways and plays a role in

immune checkpoint regulation through the PD-1/PD-L1 pathway.[6][9]

TNO155 functions as an allosteric inhibitor, binding to a site distinct from the active site. This

binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and

subsequent downstream signaling.[6][8] By inhibiting SHP2, TNO155 effectively blocks tumor-

promoting signals and can also modulate the tumor microenvironment by affecting immune cell

signaling.[10][11]
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Caption: SHP2 Signaling Pathways and TNO155 Inhibition.
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Preclinical Data
In Vitro Potency
TNO155 has demonstrated potent inhibition of SHP2 in biochemical and cellular assays. Its

high selectivity and cellular activity make it a robust tool for interrogating SHP2 biology and a

promising therapeutic candidate.

Assay Type Metric Value Reference

SHP2 Inhibition IC50 0.011 µM [7]

KYSE520 pERK

Assay
IC50 0.008 µM [12]

KYSE520 Cell

Proliferation (5-day)
IC50 0.100 µM [12]

Pharmacokinetics
Pharmacokinetic studies in multiple preclinical species revealed that TNO155 has high oral

bioavailability and favorable properties, supporting its development as an oral agent.[7]

Species
Clearance

(mL/min/kg)

Volume of

Distribution

(L/kg)

Half-life (hours)

Oral

Bioavailability

(%)

Mouse 24 3 2 78%

Rat 15 7 8 >100%

Dog 4 3 9 >100%

Monkey 6 4 9 60%

Data sourced

from BioWorld

article citing

AACR 2020

presentation.[7]
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In Vivo Efficacy
Preclinical in vivo studies have shown that TNO155 has anti-tumor activity, particularly in

combination with other targeted agents. It has shown synergy with inhibitors of EGFR, BRAF,

MEK, KRAS G12C, and CDK4/6, as well as with anti-PD-1 immunotherapy.[10][11] These

combinations work by overcoming feedback reactivation of the MAPK pathway or by

modulating the tumor microenvironment.[10][13] For instance, in KRAS G12C models, TNO155

blocks the feedback activation of wild-type RAS isoforms induced by KRAS G12C inhibitors,

leading to enhanced efficacy.[10][11] In neuroblastoma models, combining TNO155 with ALK

inhibitors synergistically reduced cell growth and delayed tumor progression.[14][15]

Clinical Development
TNO155 has been evaluated in several clinical trials, both as a monotherapy and in

combination with other agents, for patients with advanced solid tumors.

Phase 1 Monotherapy (NCT03114319)
The first-in-human trial of TNO155 evaluated its safety, tolerability, pharmacokinetics, and

preliminary efficacy.[16][17]

Safety: The most common treatment-related adverse events were generally Grade 1/2 and

included increased blood creatine phosphokinase, peripheral edema, diarrhea, and

acneiform dermatitis.[16]

Pharmacokinetics: TNO155 showed rapid absorption (median Tmax ~1.1 hours) and near

dose-proportional exposure.[16][18]

Pharmacodynamics: Evidence of SHP2 inhibition was confirmed by a reduction in DUSP6

expression (a downstream marker of MAPK pathway activity) in tumor samples from patients

treated with doses ≥20 mg/day.[16][19]

Efficacy: As a monotherapy, the best observed response was stable disease (SD) in 20-22%

of patients.[16][19]

Phase 1b Combination Studies
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Based on strong preclinical rationale, multiple combination therapies are under clinical

investigation.[10][20]

TNO155 + Spartalizumab (anti-PD-1) or Ribociclib (CDK4/6i) (NCT04000529): This study

evaluated two combination arms.[20][21] The combinations showed acceptable safety

profiles consistent with the single agents.[21]

Combination

Arm

Patient

Population (n)

Disease Control

Rate (DCR)

Partial

Response (PR)

Stable Disease

(SD)

TNO155 +

Spartalizumab

(All Doses)

57 26.3% 1.8% 24.6%

TNO155 +

Ribociclib

(Recommended

Dose)

9 44.4% 0% 44.4%

Data sourced

from ESMO TAT

2024

presentation.[21]

TNO155 + JDQ433 (KRAS G12C inhibitor) (KontRASt-01, NCT04699188): This combination

showed promising antitumor activity in patients with KRAS G12C-mutated solid tumors.[22]

Patient Population Metric Value

KRAS G12C+ Solid Tumors Disease Control Rate (DCR) 83.3%

Data from IASLC 2023

presentation.[22]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summarized protocols for key experiments used in the preclinical evaluation of
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TNO155, synthesized from published studies.[10]

Cell Proliferation Assay
Cell Plating: Cancer cell lines are seeded into 96-well plates at an appropriate density and

allowed to attach overnight.

Drug Treatment: Cells are treated with a serial dilution of TNO155, a combination agent, or

vehicle control (DMSO).

Incubation: Plates are incubated for a period of 3 to 5 days under standard cell culture

conditions (37°C, 5% CO2).

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®

(Promega), which quantifies ATP levels as an indicator of metabolically active cells.

Data Analysis: Luminescence is read on a plate reader. Data is normalized to vehicle-treated

controls, and IC50 values are calculated using non-linear regression analysis in software like

GraphPad Prism.

Immunoblotting (Western Blot)
Cell Lysis: Cells are treated with TNO155 and/or other inhibitors for specified times.

Subsequently, cells are washed with cold PBS and lysed in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein

assay.

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on

polyacrylamide gels.

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST)

and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-

ERK, total ERK, p-MEK, SHP2, GAPDH).
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Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The signal is detected using an enhanced

chemiluminescence (ECL) substrate and imaged.
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Caption: Generalized In Vivo Xenograft Study Workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b12388713?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Efficacy Studies (Patient-Derived Xenografts -
PDX)

Model Implantation: Immunocompromised mice (e.g., nude or NSG) are subcutaneously

implanted with tumor fragments from patient-derived xenograft models.

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g.,

150-200 mm³). Mice are then randomized into treatment cohorts (e.g., vehicle, TNO155

alone, combination agent alone, TNO155 plus combination agent).

Drug Administration: TNO155 is typically formulated for oral gavage and administered daily

or on an intermittent schedule. Combination agents are administered according to their

established protocols.

Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health

is monitored daily.

Endpoint: The study is concluded when tumors reach a predetermined endpoint size, or after

a fixed duration. Efficacy is assessed by comparing tumor growth inhibition between treated

and vehicle groups.

Pharmacodynamic Analysis: At the end of the study, tumors may be collected at specific time

points post-dosing for analysis of target engagement (e.g., p-ERK levels) by immunoblotting

or immunohistochemistry.

Conclusion
TNO155 is a potent, selective, and orally bioavailable allosteric SHP2 inhibitor with a well-

defined mechanism of action. Preclinical data have robustly demonstrated its potential to inhibit

the MAPK pathway and to synergize with a wide range of targeted and immuno-oncology

agents. Early clinical data have confirmed its favorable pharmacokinetic profile, target

engagement, and acceptable safety. While monotherapy activity is modest, the true potential of

TNO155 lies in combination therapies designed to overcome intrinsic and acquired resistance

to other cancer therapeutics. Ongoing and future clinical trials will further elucidate the role of

TNO155 in the evolving landscape of precision oncology.[19][23]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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